molecular formula C13H12ClN3O5 B2992369 dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895650-47-2

dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B2992369
CAS No.: 895650-47-2
M. Wt: 325.71
InChI Key: LHYFHQJWPNILPS-UHFFFAOYSA-N
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Description

Dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a useful research compound. Its molecular formula is C13H12ClN3O5 and its molecular weight is 325.71. The purity is usually 95%.
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Biological Activity

Dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Synthesis

The compound features a triazole ring substituted with a 5-chloro-2-methoxyphenyl group, which is known for imparting unique chemical properties. The synthesis typically involves:

  • Cycloaddition Reaction : The formation of the triazole ring is achieved through a cycloaddition reaction between an azide and an alkyne, often facilitated by a copper(I) catalyst.
  • Carboxylation : Following triazole formation, carboxyl groups are introduced to yield the dicarboxylate structure.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance:

  • Inhibition of Bacterial Growth : Studies have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potent antibacterial effects.
  • Fungal Activity : The compound also demonstrates antifungal properties, potentially targeting cell wall synthesis mechanisms in fungi.

Anticancer Activity

The compound has been evaluated for its anticancer potential:

  • Cell Proliferation Inhibition : In vitro studies reveal that it can inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values suggest significant potency compared to standard chemotherapeutic agents.
Cell LineIC50 (μM)Comparison DrugIC50 (μM)
MCF-71.1Doxorubicin0.5
HCT-1162.65-Fluorouracil2.0
HepG21.4Pemetrexed7.26

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Cell Signaling Modulation : The compound has been shown to affect signaling pathways related to apoptosis and inflammation, contributing to its anticancer and anti-inflammatory effects.

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Antimicrobial Study : A recent study demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria significantly more than traditional antibiotics .
  • Anticancer Research : Another investigation highlighted its potential in reducing tumor size in animal models when administered alongside conventional chemotherapy .
  • Neuroprotective Effects : Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties by modulating inflammatory responses in neurodegenerative diseases .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate" is not available. However, the search results provide information on the compound itself and the broader applications of 1,2,3-triazole derivatives, which can be helpful in understanding the potential applications of this specific compound.

Chemical Information

  • Chemical Name: 4,5-dimethyl 1-(5-chloro-2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
  • CAS Number: 895650-47-2
  • Molecular Formula: C13H12ClN3O5
  • Molecular Weight: 325.7045

Potential Applications of 1,2,3-Triazole Derivatives

1,2,3-Triazoles are a class of heterocycles with a wide range of applications in biomedical, biochemical, and material sciences . They have been used to create compounds with antimicrobial, antibacterial, antiviral, anti-HIV, anti-inflammatory, and anticancer properties .

1,2,3-Triazole derivatives as antidiabetic agents
A series of novel alkyl derivatives and 1 H-1,2,3-triazole analogues of Meldrum’s acid were synthesized and screened for in vitro α-glucosidase inhibitory activity to examine their antidiabetic potential . These compounds demonstrated high to moderate α-glucosidase inhibitory potency .

1,2,3-Triazole derivatives as enzyme inhibitors
Other studies cover the synthesis of 1,2,3-triazole derivatives with some in silico interaction, important for anti-ChE activity . Some triazole derivatives have been shown to be potent BuChE inhibitors .

Synthesis of 1,2,3-Triazoles

Properties

IUPAC Name

dimethyl 1-(5-chloro-2-methoxyphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O5/c1-20-9-5-4-7(14)6-8(9)17-11(13(19)22-3)10(15-16-17)12(18)21-2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYFHQJWPNILPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N2C(=C(N=N2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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